Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates are recognized as promising intermediates in the synthesis of dimeric intermediate allenes, highlighting their utility in complex organic syntheses (Beccalli, Marchesini, & Pilati, 1994).
Functionalization with Selenium Dioxide : A study demonstrated the potential of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate for functionalization with selenium dioxide, leading to the production of 1,2,3-selenadiazole and 2,3 (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
Synthetic Method for Preparing 5-Formyl-1H-indole-2-carboxylates : A novel method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group was demonstrated, offering potential applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).
Synthesis of Indole Derivatives : Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate allows for the synthesis of various indole derivatives with regioselectivity, showcasing its versatility in chemical synthesis (Tani et al., 1990).
Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate displayed significant anti-hepatitis B virus activity, proving more potent than the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006).
Chlorination of Indole Derivatives : Chlorination of indole derivatives with ethyl N,N-dichlorocarbamate produces 3,3,5-trichlorooxindole and methyl indole-2-carboxylate yields methyl-3,5-dichlorooxindole, illustrating its use in chlorination reactions (Muchowski, 1970).
Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles : Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure produce 1-substituted indole-3-carboxylic acids in good to excellent yields, suggesting applications in pharmaceuticals and nutraceuticals (Nemoto et al., 2016).
Mechanism of Action
Target of Action
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate, also known as ETHYL 3-FORMYL-1-METHYLINDOLE-2-CARBOXYLATE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
One study suggests that an indole-2-carboxylic acid derivative effectively inhibits the strand transfer of hiv-1 integrase
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives have been reported to inhibit the growth of human leukemia K562 cells .
Action Environment
It’s worth noting that the storage temperature can affect the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate has been found to interact with multiple receptors, making it a valuable compound for the development of new useful derivatives
Molecular Mechanism
It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
ethyl 3-formyl-1-methylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCZFAUVNDYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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